Cas no 39015-77-5 (Butanedioic acid,2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-)
![Butanedioic acid,2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]- structure](https://ja.kuujia.com/scimg/cas/39015-77-5x500.png)
Butanedioic acid,2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]- 化学的及び物理的性質
名前と識別子
-
- Butanedioic acid,2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-
- CAFFEOYLMALIC ACID
- 2-O-caffeoyl-L-malate
- Caffeoyl-L-malic acid
- phaselic acid
- trans-caffeoyl-L-malic acid
- 2-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]butanedioic acid
- Caffeylmalic acid
- CAFFEOYLMALIC ACID(SH)
- Butanedioic acid, 2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-
- Acetylsalicylic Acid Impurity 11(Caffeylmalic acid)
- Caffeoyimalic acid
- SCHEMBL3633011
-
- インチ: 1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)
- InChIKey: PMKQSEYPLQIEAY-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(OC(=O)C=CC1=CC=C(O)C(O)=C1)CC(O)=O
計算された属性
- せいみつぶんしりょう: 324.08500
- どういたいしつりょう: 296.05321734g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 430
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 141Ų
じっけんとくせい
- 密度みつど: 1.589±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 557.1±50.0 °C(Predicted)
- ようかいど: 微溶性(9.5 g/l)(25ºC)、
- PSA: 119.36000
- LogP: 1.18810
- 酸性度係数(pKa): 2.60±0.23(Predicted)
Butanedioic acid,2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]- セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- ちょぞうじょうけん:−20°C
Butanedioic acid,2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89238-10MG |
Caffeoylmalic acid |
39015-77-5 | 10mg |
¥8205.65 | 2024-12-23 | ||
PhytoLab | 89238-50mg |
Caffeoylmalic acid |
39015-77-5 | ≥ 95.0 % | 50mg |
€1557 | 2023-10-25 | |
PhytoLab | 89238-500mg |
Caffeoylmalic acid |
39015-77-5 | ≥ 95.0 % | 500mg |
€13840 | 2023-10-25 | |
PhytoLab | 89238-250mg |
Caffeoylmalic acid |
39015-77-5 | ≥ 95.0 % | 250mg |
€7352.5 | 2023-10-25 | |
PhytoLab | 89238-1000mg |
Caffeoylmalic acid |
39015-77-5 | ≥ 95.0 % | 1000mg |
€25950 | 2023-10-25 | |
ChromaDex Standards | ASB-00003023-010-10mg |
CAFFEOYLMALIC ACID |
39015-77-5 | 10mg |
$597.00 | 2023-10-25 |
Butanedioic acid,2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]- 関連文献
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
Butanedioic acid,2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-に関する追加情報
Butanedioic Acid, 2-[[3-(3,4-Dihydroxyphenyl)-1-Oxo-2-Propen-1-Yl]Oxy]: A Comprehensive Overview
Butanedioic acid, 2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy], also known by its CAS number 39015-77-5, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound is characterized by its unique structure, which combines a butanedioic acid backbone with a substituted propenoyl group. The presence of the 3,4-dihydroxyphenyl moiety adds complexity to its chemical profile, making it a subject of extensive research in recent years.
The compound's structure is notable for its conjugated system, which plays a crucial role in its chemical reactivity and biological activity. The dihydroxyphenyl group is particularly interesting due to its potential for participating in hydrogen bonding and aromatic interactions. Recent studies have highlighted the importance of such structural features in determining the compound's stability and bioavailability. For instance, researchers have found that the dihydroxyphenyl group enhances the compound's ability to interact with biological systems, making it a promising candidate for drug development.
In terms of synthesis, Butanedioic acid, 2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy] can be prepared through various routes, including condensation reactions and oxidation processes. One of the most efficient methods involves the reaction of a suitable propenoyl derivative with butanedioic acid under controlled conditions. The optimization of these reaction conditions has been a focus of recent studies, with researchers exploring the use of catalysts and solvents to improve yield and purity.
The compound has shown potential in several applications. In the food industry, it has been investigated as a natural preservative due to its ability to inhibit microbial growth. Its antioxidant properties make it a valuable addition to food formulations aimed at extending shelf life while maintaining nutritional quality. In cosmetics, the compound has been studied for its potential as an antiaging ingredient. Its ability to scavenge free radicals and protect cellular components from oxidative damage has led to its inclusion in skincare products targeting signs of aging.
In the pharmaceutical sector, CAS No 39015-77-5 has garnered attention for its potential therapeutic applications. Preclinical studies have demonstrated its efficacy in reducing inflammation and alleviating symptoms associated with chronic diseases such as arthritis and neurodegenerative disorders. The compound's ability to modulate key signaling pathways involved in inflammation has positioned it as a promising lead compound for drug discovery.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular docking studies have revealed potential binding sites on target proteins, providing insights into its mechanism of action. Additionally, quantum chemical calculations have shed light on the electronic structure of the molecule, contributing to the development of more accurate predictive models for its behavior in different environments.
In conclusion, Butanedioic acid, 2-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-Yl]Oxy], or CAS No 39015-77-5, is a multifaceted compound with diverse applications across various industries. Its unique chemical structure and functional groups endow it with properties that make it valuable in food science, cosmetics, and pharmaceuticals. As research continues to uncover new insights into its potential uses and mechanisms, this compound is poised to play an increasingly important role in advancing scientific and technological innovations.
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